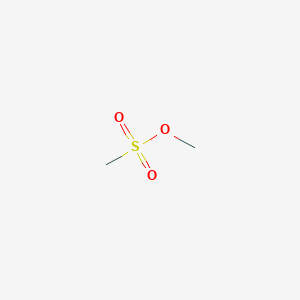
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves the use of Fluorobenzene and 1-Acetyl-4-piperidinecarboxylic acid . The reaction details and outcomes are not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of this compound is C14H15F2NO2 . The InChI code is 1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 267.28 . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Reagent
“1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” is used as a chemical reagent in various chemical reactions . As a reagent, it can participate in the synthesis of other compounds, contributing to the development of new materials and pharmaceuticals.
Synthesis of Antiproliferative Agents
This compound is used in the synthesis of antiproliferative agents . Antiproliferative agents are substances that inhibit the growth of cells, including cancer cells. They are crucial in cancer research and treatment.
Piperidines Displaying 5-HT2 Antagonist Activity
The compound is also used for synthesizing piperidines that display 5-HT2 antagonist activity . 5-HT2 antagonists are drugs that inhibit the action of serotonin at the 5-HT2 receptor. These drugs have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Drug Discovery and Development
Given its role in the synthesis of bioactive compounds, “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” can be used in drug discovery and development processes . It can contribute to the creation of new therapeutic agents for various diseases.
Research and Laboratory Use
As a chemical with a specific structure and properties, this compound can be used in research and laboratory settings . It can be a subject of study itself, or it can be used in experiments to understand its interactions with other chemicals.
Industrial Applications
While specific industrial applications are not mentioned in the available resources, it’s possible that “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” could be used in various industrial processes due to its chemical properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
Wirkmechanismus
Target of Action
It is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-ht2 antagonist activity .
Mode of Action
Given its use in the synthesis of antiproliferative agents and 5-HT2 antagonists, it may interact with cellular targets to inhibit cell proliferation or modulate serotonin receptor activity
Biochemical Pathways
Given its potential role as a 5-ht2 antagonist, it may be involved in modulating the serotonin system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
Given its use in the synthesis of antiproliferative agents, it may contribute to the inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
This compound represents an interesting area for future research given its potential role in the synthesis of antiproliferative agents and 5-HT2 antagonists .
Eigenschaften
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














